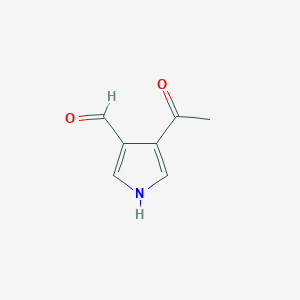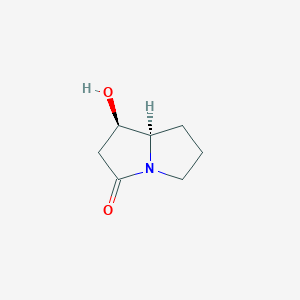![molecular formula C6H2Cl2N2S B12867886 2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
2,6-Dichlorothiazolo[5,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorothiazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thioamides under specific conditions to form the desired thiazolopyridine scaffold . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorothiazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolopyridine derivatives.
Substitution: Formation of various substituted thiazolopyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
2,6-Dichlorothiazolo[5,4-B]pyridine can be compared with other thiazolopyridine derivatives:
2,5-Dichlorothiazolo[5,4-B]pyridine: Similar structure but different substitution pattern, leading to variations in biological activity.
2,6-Dibromothiazolo[5,4-B]pyridine: Bromine atoms instead of chlorine, which can affect the compound’s reactivity and potency.
2,6-Dichlorothiazolo[4,5-B]pyridine: Different fusion pattern of the thiazole and pyridine rings, resulting in distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and biological activities.
Propiedades
IUPAC Name |
2,6-dichloro-[1,3]thiazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERPJXFUASVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)


![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)






